4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine” is a type of N-heterocyclic compound . It belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known for their significant impact in medicinal chemistry and material science due to their photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles .Molecular Structure Analysis
The structural motif of pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have been the subject of various synthetic transformations that improve their structural diversity . These transformations allow a synergic effect between new synthetic routes and the possible applications of these compounds .Aplicaciones Científicas De Investigación
Phosphodiesterase Inhibition
Research has indicated that derivatives similar to 4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine exhibit inhibitory activity against specific phosphodiesterases (PDEs), which are crucial for cellular signal transduction processes. Such compounds have been evaluated for their potential in treating various diseases, including cognitive impairments associated with neurodegenerative and neuropsychiatric disorders (Li et al., 2016).
Antihypertensive Agents
The synthesis and evaluation of certain triazolopyrimidines, bearing similarities in structure to the compound , have demonstrated promising antihypertensive activities. These compounds have been tested both in vitro and in vivo, showing potential as therapeutic agents for managing high blood pressure (Bayomi et al., 1999).
Anti-inflammatory Properties
A class of pyrazolopyrimidines, related to the compound of interest, has been identified for their anti-inflammatory properties without exhibiting ulcerogenic activity. This suggests potential for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) that could offer therapeutic benefits with reduced gastrointestinal side effects (Auzzi et al., 1983).
Antimicrobial Activity
Studies on pyrimidine-triazole derivatives synthesized from morpholine-based molecules have revealed significant antimicrobial activities. These compounds have been tested against various bacterial and fungal strains, showing promise for applications in combating infections (Majithiya & Bheshdadia, 2022).
Kinase Inhibition for Cancer Treatment
The discovery of non-nitrogen-containing morpholine isosteres, which can mimic the binding and inhibitory activity of morpholines on kinases, has opened new avenues for cancer treatment. These compounds, including pyrimidinylmorpholines, target PI3K and PIKKs, showing potential as selective inhibitors for therapeutic applications (Hobbs et al., 2019).
Mecanismo De Acción
Target of Action
The primary target of 4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is the translocator protein 18 kDa (TSPO), which is recognized as a biomarker for microglial activation and neuroinflammation imaging . This compound has a high impact in medicinal chemistry and has attracted a great deal of attention due to its significant photophysical properties .
Mode of Action
This compound interacts with its target, the TSPO, by binding to it. This interaction results in changes in the TSPO, which can lead to various downstream effects .
Biochemical Pathways
It is known that this compound has potential anticancer and enzymatic inhibitory activity . This suggests that it may affect pathways related to cell growth and enzyme function.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound demonstrates rapid entry into the brain and a concentration equilibrium at 20–30 minutes after injection . Its metabolic profile shows that unchanged this compound accounts for a significant percentage of the remaining radioactivity in the brain .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the TSPO. By binding to this protein, the compound can influence various cellular processes, potentially leading to effects such as inhibition of cell growth or enzyme activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action may be affected by the presence of other molecules in the cellular environment. Additionally, factors such as temperature and pH could potentially influence the compound’s stability and efficacy .
Propiedades
IUPAC Name |
4-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-13-12-16(21-8-10-23-11-9-21)22-18(19-13)17(14(2)20-22)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCIZNQUYSXBGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.